[2-(2,4-DICHLOROPHENYL)-4-QUINOLYL](4-METHYLPIPERAZINO)METHANONE
Overview
Description
2-(2,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE: is a complex organic compound that features a quinoline core substituted with a 2,4-dichlorophenyl group and a 4-methylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the 2,4-dichlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 4-methylpiperazino group via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various proteins, leading to inhibition of their activity. This dual interaction can result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness: The presence of both the 2,4-dichlorophenyl group and the 4-methylpiperazino group in 2-(2,4-DICHLOROPHENYL)-4-QUINOLYLMETHANONE provides a unique combination of properties, making it more versatile in its applications compared to similar compounds. The quinoline core offers strong binding to biological targets, while the piperazine ring enhances solubility and bioavailability.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O/c1-25-8-10-26(11-9-25)21(27)17-13-20(16-7-6-14(22)12-18(16)23)24-19-5-3-2-4-15(17)19/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRIHJMXGPUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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